![molecular formula C14H9Cl2FO3 B1293104 5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]-benzoic acid CAS No. 1096939-12-6](/img/structure/B1293104.png)
5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]-benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]-benzoic acid is a compound that is not directly described in the provided papers. However, the papers do discuss related halogenated benzoic acid derivatives and their chemical properties, which can provide insights into the behavior of similar compounds. For instance, the synthesis of various heterocyclic scaffolds from 4-chloro-2-fluoro-5-nitrobenzoic acid is discussed, indicating the reactivity of such halogenated benzoic acids in forming more complex structures . Additionally, the synthesis and structural analysis of 4-chloro-2,3,5-trifluorobenzoic acid is reported, which shares some halogen substituents with the compound .
Synthesis Analysis
The synthesis of halogenated benzoic acids typically involves multistep reactions, starting from simpler aromatic compounds. For example, the synthesis of 4-chloro-2,3,5-trifluorobenzoic acid was achieved from methyl 2,3,4,5-tetrafluorobenzoate through a three-step process . Although the exact synthesis route for 5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]-benzoic acid is not provided, similar methodologies could potentially be applied, involving halogenation, oxidation, and substitution reactions.
Molecular Structure Analysis
The molecular structure of halogenated benzoic acids is characterized by the presence of halogen atoms attached to the aromatic ring, which can significantly influence the electronic properties of the molecule. For instance, in the crystal structure of a complex formed by 2-amino-5-chloropyridine and benzoic acid, the carboxyl group is twisted away from the attached ring, and various hydrogen bonding interactions are observed . These structural features are important for understanding the reactivity and potential intermolecular interactions of 5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]-benzoic acid.
Chemical Reactions Analysis
The reactivity of halogenated benzoic acids in chemical reactions is often associated with the presence of electron-withdrawing halogen substituents, which can activate the ring towards further substitution. For example, 4-Chloro-2-fluoro-5-nitrobenzoic acid is used as a building block for the synthesis of various nitrogenous heterocycles, demonstrating its reactivity in forming new bonds and rings . Similar reactivity could be expected for 5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]-benzoic acid, particularly in reactions involving the benzyloxy and carboxyl functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzoic acids are influenced by their molecular structure. The presence of halogens can increase the acidity of the carboxyl group and affect the compound's melting and boiling points. The crystal structure analysis of related compounds, such as the 2-amino-5-chloropyridine–benzoic acid complex, reveals specific hydrogen bonding patterns that can affect solubility and crystal packing . These properties are crucial for the practical applications of such compounds, including their use in drug discovery and material science.
Aplicaciones Científicas De Investigación
Chlorogenic Acid: Nutraceutical and Food Additive
Chlorogenic acid, a phenolic compound, has shown various health-promoting properties, including antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities, making it a nutraceutical candidate for treating metabolic syndrome. Its role as a food additive is significant due to its antimicrobial activity against a broad range of organisms and antioxidant properties, suggesting its potential in food preservation and formulation of dietary supplements and functional foods (Jesús Santana-Gálvez et al., 2017).
Salicylic Acid Derivative: Potential Drug Development
A novel salicylic acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has shown promising results in preliminary assessments for its specificity to COX-2, analgesic, anti-inflammatory, and antiplatelet activities. This positions it as a potential alternative drug for development, highlighting the ongoing exploration of benzoic acid derivatives in pharmaceutical research (Yudy Tjahjono et al., 2022).
Antioxidant Capacity of Phenolic Compounds
The reaction pathways of the ABTS/potassium persulfate decolorization assay for antioxidant capacity have been elucidated, demonstrating that certain antioxidants can form coupling adducts with ABTS•+, a property that might be shared by derivatives of benzoic acid, providing insights into their antioxidant mechanisms (I. Ilyasov et al., 2020).
Fluorinated Pyrimidines in Cancer Therapy
The review on fluorine chemistry's contribution to the use of fluorinated pyrimidines (FPs) in cancer treatment, such as 5-fluorouracil, underscores the role of synthetic chemistry in enhancing the efficacy and precision of cancer therapeutics. This highlights the importance of chemical modifications, including chloro and fluoro substitutions, in drug development and personalized medicine (W. Gmeiner, 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-chloro-2-[(2-chloro-4-fluorophenyl)methoxy]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2FO3/c15-9-2-4-13(11(5-9)14(18)19)20-7-8-1-3-10(17)6-12(8)16/h1-6H,7H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBUVBBYDBBSTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)COC2=C(C=C(C=C2)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]-benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

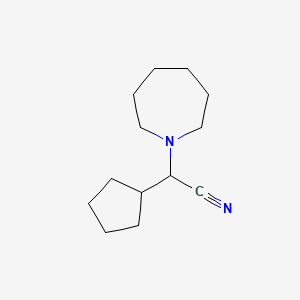

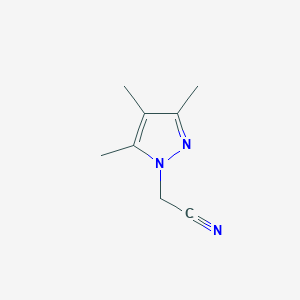

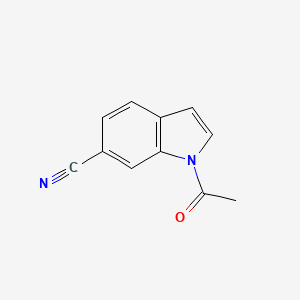

![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1293032.png)
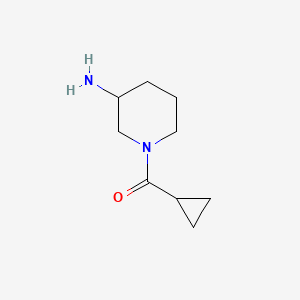
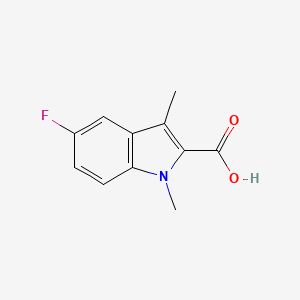
![N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine](/img/structure/B1293036.png)

![7-Amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1293043.png)

